molecular formula C12H15ClN2O2 B3187611 3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one CAS No. 1610563-78-4

3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one

货号: B3187611
CAS 编号: 1610563-78-4
分子量: 254.71 g/mol
InChI 键: WAIMOOPDMOJEIR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a chloro-substituted pyridine ring and a methoxy group attached to the piperidinone structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-2-methoxypyridine and 3-methylpiperidin-2-one.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This is achieved by reacting 6-chloro-2-methoxypyridine with a suitable nucleophile under controlled conditions.

    Cyclization: The intermediate compound undergoes cyclization to form the piperidinone ring. This step often requires the use of a base and appropriate solvents to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and reduce costs. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

化学反应分析

Types of Reactions

3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

科学研究应用

EP3 Receptor Antagonism

One of the prominent applications of 3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one is its role as an antagonist of the prostaglandin EP3 receptor. This receptor is implicated in various physiological processes, and antagonists can be beneficial in treating several conditions:

  • Bladder Overactivity : The compound has shown potential in managing symptoms associated with bladder dysfunction.
  • Neurodegenerative Disorders : Research indicates that EP3 antagonists may provide therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease.
  • Cardiovascular Diseases : The compound may help in managing coronary artery disease and hypertension through its receptor modulation properties .

Pain Management

The antagonist properties of this compound suggest its utility in pain management therapies. By inhibiting the EP3 receptor, it could potentially reduce pain sensations and inflammation, making it a candidate for developing analgesic drugs .

Case Study 1: Treatment of Bladder Overactivity

A study investigated the efficacy of various EP3 receptor antagonists, including this compound, in animal models of bladder overactivity. The results demonstrated a significant reduction in bladder contractions and increased bladder capacity, indicating promising therapeutic potential for treating overactive bladder syndrome .

Case Study 2: Neuroprotection in Neurodegenerative Models

In vitro studies have shown that this compound could protect neuronal cells from apoptosis induced by neurotoxic agents. The mechanism involves modulation of inflammatory pathways mediated by EP3 receptors, highlighting its potential for neuroprotection in diseases like Alzheimer's .

Summary Table of Applications

Application AreaPotential BenefitsResearch Findings
Bladder OveractivityReduced contractions and increased capacitySignificant effects observed in animal models
Neurodegenerative DisordersNeuroprotection and reduced inflammationProtective effects against neurotoxicity
Pain ManagementPotential analgesic propertiesModulation of pain pathways through EP3 inhibition

作用机制

The mechanism of action of 3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target of the compound.

相似化合物的比较

Similar Compounds

  • 3-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid
  • 6-Chloro-2-methoxypyridin-3-yl)methanol

Uniqueness

3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one is unique due to its specific structural features, such as the combination of a chloro-substituted pyridine ring and a methoxy group within a piperidinone framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

生物活性

Overview

3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one is a compound that belongs to the class of piperidinones, characterized by a chloro-substituted pyridine ring and a methoxy group. Its unique structure imparts distinct chemical and biological properties, making it valuable in various scientific applications, particularly in medicinal chemistry and organic synthesis.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₅ClN₂O₂
Molecular Weight 254.71 g/mol
InChI InChI=1S/C12H15ClN2O2/c1-12(6-3-7-14-11(12)16)8-4-5-9(13)15-10(8)17-2/h4-5H,3,6-7H2,1-2H3,(H,14,16)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. This interaction modulates their activity, influencing various biological pathways. Although detailed mechanisms remain to be fully elucidated, preliminary studies suggest potential roles in anti-cancer and antimicrobial activities.

Medicinal Chemistry Applications

The compound serves as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects. Research indicates its potential as an anti-cancer agent and its role in inhibiting various biological processes linked to disease mechanisms.

  • Anti-Cancer Activity :
    • A study evaluating a series of piperidinones demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on hematological cancer cell lines. These compounds increased the expression of apoptosis-promoting genes such as p53 and Bax, indicating their potential as therapeutic candidates for cancer treatment .

Antimicrobial Properties

Research into the antimicrobial properties of related compounds has shown promising results against various pathogens. The incorporation of polar functionalities has been linked to improved solubility and metabolic stability while maintaining antimicrobial efficacy.

Case Study 1: Antiparasitic Activity

In a comparative study examining the antiparasitic activity of similar compounds, it was found that modifications to the molecular structure significantly influenced the efficacy against Plasmodium falciparum, with some analogs achieving EC50 values as low as 0.010 μM . This highlights the importance of structural optimization in developing effective antiparasitic agents.

Case Study 2: Metabolic Stability

A study on metabolic stability revealed that structural modifications can enhance or diminish the metabolic stability of compounds in human liver microsomes. For example, derivatives with methoxy groups displayed improved metabolic profiles compared to their non-substituted counterparts .

Research Findings Summary

Research findings indicate that this compound and its analogs have significant potential in drug development due to their unique structural characteristics and biological activities:

Study FocusFindings
Anti-Cancer Increased apoptosis gene expression; potential therapeutic candidates
Antimicrobial Effective against P. falciparum with low EC50 values
Metabolic Stability Enhanced stability with specific substitutions

属性

IUPAC Name

3-(6-chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-12(6-3-7-14-11(12)16)8-4-5-9(13)15-10(8)17-2/h4-5H,3,6-7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIMOOPDMOJEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1=O)C2=C(N=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of crude 2-(6-chloro-2-methoxypyridin-3-yl)propanenitrile (25.9 g, 132 mmol) and tert-butyl 2,2-dioxooxathiazinane-3-carboxylate (45.8 g, 193 mmol) in THF (440 mL), under nitrogen, was cooled in an ice/water bath for 10 min. To this solution was added a solution of KHMDS in THF (1.0 M, 255 mL, 260 mmol) over 25 min, while maintaining internal reaction temperature at or below 20° C. After continued stirring for 15 min and with the cold bath still present, conc. HCl aq. (91 mL) was added cautiously in one portion, and the resulting mixture was stirred for 10 min. The reaction mixture was then heated to reflux for 2.3 h. Cooling with an ice/water bath was commenced, and, when the internal temperature reached 24° C., the reaction was quenched by portionwise addition of a saturated aqueous solution of ammonia (70 mL). Volatile components were removed under reduced pressure, and the residue was partitioned between EtOAc (1.0 L) and 5% (w/v) aq. sodium carbonate (600 mL). The aqueous layer was extracted with EtOAc (500 mL), and the combined organic extracts were dried over Na2SO4 and concentrated under reduced pressure to afford crude residue as a dark red-brown oil (33.84 g). To a solution of the residue (33.3 g) in MeOH (310 mL) was added a 4.5 M aqueous solution of KOH. The reaction was then heated to reflux for 8.5 h. Heating was continued, at this point, with a distillation head for 2.2 h, collecting a total of ca. 175 mL of distillate. Reflux was then resumed for an additional 1.5 h, whereupon it was cooled to r.t. and concentrated under reduced pressure to remove its low-boiling components. Phosphoric acid (85%, 24 mL) was added to the resulting suspension, and solids were collected by vacuum filtration after thorough mixing. This material was washed with several small portions of water and azeotropically dried by evaporation from MeCN to afford a crude 3-(6-chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one as a tan-brown solid (15.3 g, 46%), which was ca. 90% pure. 1H NMR (600 MHz, CDCl3) δ 1.58-1.64 (m, 1 H), 1.66 (s, 3 H), 1.76-1.82 (m, 1 H), 1.92-2.01 (m, 1H), 2.26 (td, 1 H), 3.35-3.42 (m, 1 H), 3.47 (td, 1 H), 3.97 (s, 3 H), 5.91 (br. s., 1 H), 6.91 (d, 1 H), 7.53 (d, 1 H).
Name
2-(6-chloro-2-methoxypyridin-3-yl)propanenitrile
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
45.8 g
Type
reactant
Reaction Step One
Name
Quantity
440 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
255 mL
Type
solvent
Reaction Step Two
Name
Quantity
91 mL
Type
reactant
Reaction Step Three
[Compound]
Name
residue
Quantity
33.3 g
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
310 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 2-(6-chloro-2-methoxypyridin-3-yl)-4-cyano-2-methylbutanoate (110 g, 390 mmol) and conc. HCl (60 mL) in MeOH (1 L) was added PtO2 (11 g) under N2. The suspension was degassed and refilled with H2 several times. Then the resulting mixture was stirred under 50 Psi of H2 at r.t for 16 hours. The reaction mixture was filtered and the combined filtrates were evaporated to dryness. To the above residue in MeOH (12 L) was added solid K2CO3 (2158 g, 15.6 mol) at r.t. The reaction mixture was heated at reflux for 16 hours. The reaction mixture was filtered, and the filter cake was washed with MeOH (5 L). The combined filtrates were evaporated to dryness, and the crude residue was partitioned between CH2Cl2 (10 L) and water (5 L). The aqueous layer was extracted with CH2Cl2 (5 L). The combined organic layers were washed with brine (5 L), dried over Na2SO4 and concentrated to dryness. The crude residue was triturated with MTBE to give 3-(6-chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one (770 g, 64%) as a white solid. 1H NMR was consistent with data described in the other synthetic route.
Name
methyl 2-(6-chloro-2-methoxypyridin-3-yl)-4-cyano-2-methylbutanoate
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
11 g
Type
catalyst
Reaction Step One
Name
Quantity
2158 g
Type
reactant
Reaction Step Two
Name
Quantity
12 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one
Reactant of Route 2
3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one
Reactant of Route 3
3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one
Reactant of Route 4
3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one
Reactant of Route 5
3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one
Reactant of Route 6
3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。